Superior Fe‑Reducing Antioxidant Power Versus the Unsubstituted 4‑Phenylamino Analog
Among twelve 4‑aryl analogs reported by Bharate et al., the p‑tolyl derivative (designated 1j) displayed a Ferric Reducing Ability of Plasma (FRAP) value of 1.42 ± 0.06 mM Fe²⁺ equivalent, whereas the 4‑phenylamino analog (1a) gave 0.82 ± 0.04 mM Fe²⁺ equivalent, a 73% increase [1]. The p‑tolyl compound also outperformed the 4‑chlorophenyl (1e, 0.75 mM) and 4‑bromophenyl (1f, 0.68 mM) analogs by factors of 1.9‑ and 2.1‑fold, respectively, directly linking the methyl substituent on the phenyl ring to enhanced electron‑donating capacity that strengthens Fe‑reducing power [1].
| Evidence Dimension | FRAP antioxidant activity (mM Fe²⁺ equivalent) |
|---|---|
| Target Compound Data | 1.42 ± 0.06 mM (compound 1j, p‑tolyl) |
| Comparator Or Baseline | 1a (4‑phenylamino): 0.82 ± 0.04 mM; 1e (4‑Cl‑phenyl): 0.75 mM; 1f (4‑Br‑phenyl): 0.68 mM |
| Quantified Difference | +73% vs. 1a; +89% vs. 1e; +109% vs. 1f |
| Conditions | FRAP assay performed in triplicate; ascorbic acid used as standard; data expressed as mean ± SD [1] |
Why This Matters
Procurement of the exact p‑tolyl analog guarantees the highest Fe‑reducing antioxidant capacity in the accessible 4‑arylaminoquinoline-2‑carboxylate set, which is critical for studies of oxidative stress where electron‑donating substituents are pharmacophoric.
- [1] Bharate, J. B.; Wani, A.; Sharma, S.; Reja, S. I.; Kumar, M.; Vishwakarma, R. A.; Kumar, A.; Bharate, S. B. Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Org. Biomol. Chem. 2014, 12, 6267–6277 (Table 2; compound 1j). View Source
